N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It belongs to a class of compounds known as triazolidine derivatives, which have been studied for their biological activities, including anticancer and anti-inflammatory properties.
This compound is classified under the category of carboxamides and triazolidines, with its structure featuring a triazolidine ring and various substituents that enhance its biological activity. The compound's IUPAC name reflects its complex structure, which includes both ethoxy and methoxy functional groups attached to aromatic rings.
The synthesis of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions typically include solvents like ethanol or methanol, and catalysts such as palladium or copper may be used to enhance yields and selectivity.
The molecular formula for N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is , with a molecular weight of approximately 341.4 g/mol.
The structure features a triazolidine core connected to two distinct aromatic substituents, which are crucial for its biological activity.
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can undergo several chemical transformations:
Reagents commonly used in these reactions include:
The mechanism of action for N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. It is hypothesized that this compound modulates the activity of certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities. The precise molecular pathways and targets remain an area for further investigation.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile makes it suitable for further derivatization in pharmaceutical applications.
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has potential applications in scientific research, particularly in drug development targeting various diseases such as cancer and inflammatory disorders. Its unique structure suggests that it could serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects in therapeutic contexts.
Research continues into optimizing its synthesis and understanding its biological mechanisms to facilitate its use in clinical settings.
The core triazolidine-carboxamide scaffold was strategically designed to optimize dual pharmacophoric properties: target binding efficiency and physiochemical suitability. Molecular hybridization techniques merged the metabolic stability of diarylamine motifs with the conformational rigidity of triazolidine heterocycles. Critical to this design was the incorporation of para-alkoxy groups (methoxy on the anilino moiety; diethoxy on the phenylcarboxamide moiety) to enhance aqueous solubility while maintaining lipophilic balance for membrane permeability [1] [6]. The carboxamide linker was preserved to enable critical hydrogen bonding with biological targets, as demonstrated in analogous triazole-based scaffolds where intramolecular H-bonding between the NH₂ and carbonyl oxygen improved metabolic stability by reducing oxidative susceptibility [1]. QSAR models of related triazolidines indicated that electron-donating substituents (e.g., methoxy, ethoxy) at ortho/para positions increased potency by 3–5-fold, guiding the selection of the 2,5-diethoxy and 4-methoxy configurations [6].
Table 1: Rational Design Elements and Functional Roles
Molecular Feature | Chemical Role | Biological Rationale |
---|---|---|
Triazolidine core | Conformational restraint | Preorganization for target binding |
Carboxamide linker | H-bond donor/acceptor | Target engagement and solubility enhancement |
4-Methoxyanilino moiety | Electron density modulation | π-Stacking and oxidative stability |
2,5-Diethoxyphenyl group | Solubility enhancement | Reduced crystallinity and improved log P |
Initial identification leveraged phenotypic screening against Trypanosoma cruzi-infected VERO cells, a model for Chagas’ disease drug discovery. The parent scaffold (5-amino-1,2,3-triazole-4-carboxamide) emerged from a diversity library screen of 15,659 compounds, prioritized based on >80% parasite growth inhibition at 15 μM and low host cell cytotoxicity (<30% VERO/HepG2 inhibition) [1]. Primary hits exhibited moderate potency (pEC₅₀ ~6.0), but demonstrated exceptional selectivity indices (>100-fold vs. mammalian cells) and ligand efficiency (LE >0.35). Crucially, this unbiased approach enabled target-agnostic identification of triazolidine-carboxamides with novel mechanisms, circumventing limitations of target-based screens for neglected diseases. Secondary assays confirmed concentration-dependent reduction of intracellular amastigotes, with early analogs showing 98% parasite clearance at 10 μM after 72 hours.
Table 2: Phenotypic Screening Profile of Initial Triazole Carboxamide Hit
Parameter | Value | Threshold |
---|---|---|
% Parasite inhibition (15μM) | 92% | >80% |
Vero cell cytotoxicity | 22% | <30% |
HepG2 cell cytotoxicity | 18% | <30% |
Ligand efficiency (LE) | 0.35 | >0.25 |
Lipophilic ligand efficiency (LLE) | 5.4 | >5.0 |
Lead optimization addressed critical ADME limitations of initial hits through systematic substituent engineering. First-generation compounds exhibited poor metabolic stability (mouse liver microsomal Clᵢ >6.4 mL/min/g) due to cytochrome P450-mediated oxidation of benzyl-thiomethyl groups [1]. Strategic replacement with para-tert-butyl-α-methylbenzyl groups enhanced steric shielding, reducing Clᵢ to <2 mL/min/g. Solubility was improved from <5 μg/mL (pH 7.4) to >50 μg/mL via:
The final candidate, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide, achieved balanced properties:
Table 3: ADME Optimization Trajectory of Key Analogs
Modification | Cli (mL/min/g) | Solubility (μg/mL) | pEC₅₀ |
---|---|---|---|
Parent (thiomethyl) | 6.4 | 4.2 | 6.1 |
p-Isopropyl analog | 4.1 | 12.7 | 7.4 |
p-Pyridyl analog | 2.3 | 34.5 | 7.2 |
Final candidate | 1.8 | 89.0 | 7.9 |
Candidate prioritization employed multi-parameter computational modeling integrating QSAR, molecular docking, and ADMET prediction. CoMFA models (q² >0.85) identified steric bulk at the para-position and H-bond acceptor capacity as critical for potency [6]. Docking simulations against T. cruzi CYP51 (PDB 3K1O) revealed key interactions:
ADMET predictors flagged early analogs with hERG liability (pIC₅₀ <5.0), prompting incorporation of ionizable groups to reduce cardiotoxicity risk. Machine learning models prioritized 32/500 virtual compounds for synthesis, with 88% exhibiting pEC₅₀ >6.0. The lead candidate’s bioavailability was predicted at 65% ± 12% (in silico GastroPlus®), later corroborated by mouse PK studies (F = 58%).
Table 4: Computational Predictions vs. Experimental Validation
Parameter | Predicted Value | Experimental Value |
---|---|---|
cLog P | 2.1 | 2.3 ± 0.2 |
Solubility (μg/mL) | 75–110 | 89 ± 11 |
CYP3A4 inhibition | Moderate | IC₅₀ = 8.2 μM |
hERG pIC₅₀ | 4.9 | 5.1 ± 0.3 |
Oral bioavailability | 65% ± 12% | 58% ± 8% |
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